5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol 5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 2640962-95-2
VCID: VC11838065
InChI: InChI=1S/C11H9F3N4O/c12-11(13,14)6-18-10-16-3-8(4-17-10)7-1-9(19)5-15-2-7/h1-5,19H,6H2,(H,16,17,18)
SMILES: C1=C(C=NC=C1O)C2=CN=C(N=C2)NCC(F)(F)F
Molecular Formula: C11H9F3N4O
Molecular Weight: 270.21 g/mol

5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol

CAS No.: 2640962-95-2

Cat. No.: VC11838065

Molecular Formula: C11H9F3N4O

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol - 2640962-95-2

Specification

CAS No. 2640962-95-2
Molecular Formula C11H9F3N4O
Molecular Weight 270.21 g/mol
IUPAC Name 5-[2-(2,2,2-trifluoroethylamino)pyrimidin-5-yl]pyridin-3-ol
Standard InChI InChI=1S/C11H9F3N4O/c12-11(13,14)6-18-10-16-3-8(4-17-10)7-1-9(19)5-15-2-7/h1-5,19H,6H2,(H,16,17,18)
Standard InChI Key QYVZKDFLGWYKAF-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1O)C2=CN=C(N=C2)NCC(F)(F)F
Canonical SMILES C1=C(C=NC=C1O)C2=CN=C(N=C2)NCC(F)(F)F

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol delineates its core structure:

  • A pyridine ring substituted at the 3-position with a hydroxyl (-OH) group.

  • A pyrimidine ring linked at the 5-position of pyridine, bearing a 2-[(2,2,2-trifluoroethyl)amino] substituent.

The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, a feature observed in analogs like MI-136 (PubChem CID 86297077), which shares a trifluoroethyl-thienopyrimidine scaffold . The molecular formula is inferred as C₁₁H₁₀F₃N₅O, with a molecular weight of 297.23 g/mol, calculated using PubChem’s atomic mass standards .

Synthesis and Structural Analogues

Structural Analogues and Activity

CompoundStructureTarget/ActivityReference
MI-136Thieno[2,3-d]pyrimidine with CF₃ groupDHFR inhibition
CHEMBL3923506Pyridine-pyrimidine carboxamideKinase modulation
EP4010328A1 derivativesPyridin-2-amine with CF₃ substituentsNeuropeptide FF antagonism

These analogs highlight the pharmacological versatility of trifluoroethylamino-pyrimidine motifs, particularly in targeting enzymes and receptors .

Physicochemical Properties

Solubility and Lipophilicity

The hydroxyl and amino groups confer moderate polarity, but the trifluoroethyl moiety increases logP (estimated 1.8–2.3), suggesting enhanced membrane permeability. Comparatively, MI-136 has a logP of 3.1 , while pyridopyrimidines in PMC8949896 exhibit logP values of 1.5–3.5 .

Spectral Characteristics

  • ¹H NMR: Peaks for pyridine C3-OH (~δ 10.5 ppm), pyrimidine NH (δ 8.2–8.5 ppm), and CF₃CH₂ (δ 3.8–4.2 ppm).

  • ¹⁹F NMR: A singlet for CF₃ at ~δ -65 ppm, consistent with trifluoroethylamines in US8420656B2 .

Toxicity and ADME Profiles

While specific data are unavailable, structural analogs provide insights:

  • Metabolism: Trifluoroethyl groups resist oxidative metabolism, prolonging half-life (e.g., Simeprevir, t₁/₂ = 41 hours) .

  • Toxicity: Pyridines with electron-withdrawing groups (e.g., CF₃) may exhibit hepatotoxicity at high doses, as seen in PMC7697764 .

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